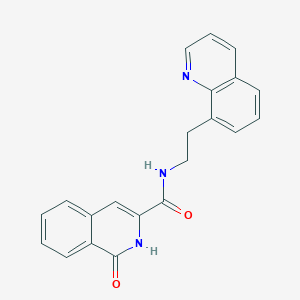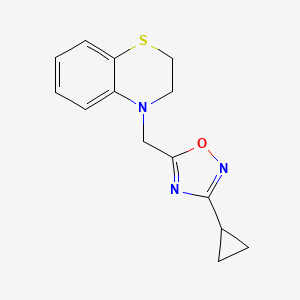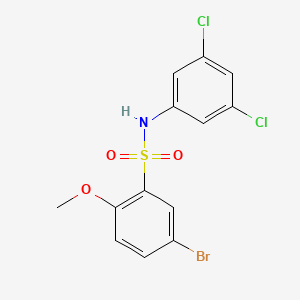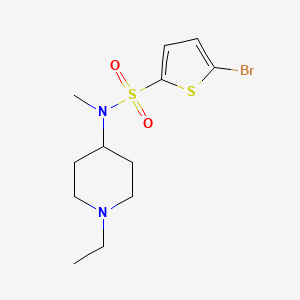
N-(2-quinolin-8-ylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-quinolin-8-ylethyl)acetamide: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The quinoline nucleus is a nitrogen-containing bicyclic structure that is found in many natural and synthetic compounds with significant pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-quinolin-8-ylethyl)acetamide typically involves the reaction of 2-quinolin-8-ylethylamine with acetic anhydride or acetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-quinolin-8-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: N-(2-quinolin-8-ylethyl)acetamide is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent, anticancer agent, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for further research .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-(2-quinolin-8-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they can inhibit various enzymes and receptors involved in cancer cell proliferation and inflammation .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a similar bicyclic structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Indole: A structurally related compound with a wide range of biological applications.
Uniqueness: N-(2-quinolin-8-ylethyl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
N-(2-quinolin-8-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(16)14-9-7-12-5-2-4-11-6-3-8-15-13(11)12/h2-6,8H,7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEAQZHXFPRAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B7496243.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7496251.png)


![6-(dimethylamino)-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7496268.png)

![N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide](/img/structure/B7496276.png)
![2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7496284.png)

![N,1,3,6-tetramethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496311.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyridin-3-ylpropanamide](/img/structure/B7496316.png)

![4-chloro-N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496333.png)
